![molecular formula C19H22N2O2 B14132469 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide CAS No. 88960-99-0](/img/structure/B14132469.png)
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a benzamide group and a methoxyphenyl-substituted aziridine ring, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
The synthesis of 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide typically involves the following steps:
Preparation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an epoxide with a nitrogen source, such as sodium azide, followed by a Staudinger reaction to form the aziridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl halide reacts with the aziridine intermediate.
Formation of the Benzamide Group: The final step involves the condensation of the aziridine intermediate with a benzoyl chloride to form the benzamide group.
Analyse Des Réactions Chimiques
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide undergoes several types of chemical reactions:
Applications De Recherche Scientifique
4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide involves its high reactivity due to the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, thereby exerting biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide include other aziridine derivatives and benzamide compounds. Some examples are:
N-Mesylaziridine: Similar in structure but with a mesyl group instead of a methoxyphenyl group.
Benzamide: Lacks the aziridine ring but shares the benzamide group.
Azetidine Derivatives: Four-membered nitrogen-containing rings that are less strained than aziridines but still highly reactive.
The uniqueness of this compound lies in its combination of the aziridine ring and the methoxyphenyl group, which imparts distinct reactivity and potential biological activity .
Propriétés
Numéro CAS |
88960-99-0 |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-[3-[2-(3-methoxyphenyl)aziridin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-17-6-2-5-16(12-17)18-13-21(18)11-3-4-14-7-9-15(10-8-14)19(20)22/h2,5-10,12,18H,3-4,11,13H2,1H3,(H2,20,22) |
Clé InChI |
SMOHAYNPDJXPGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2CN2CCCC3=CC=C(C=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
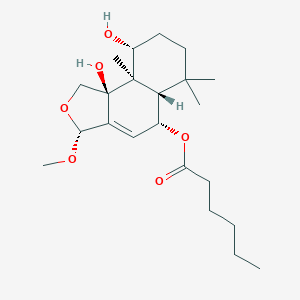

![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)
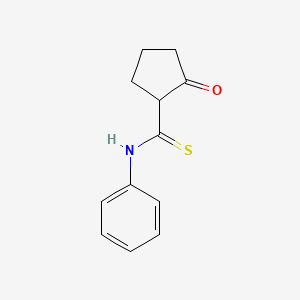
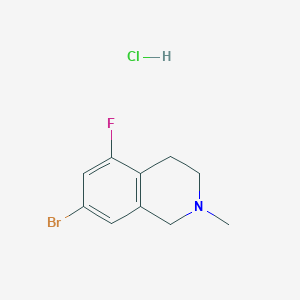

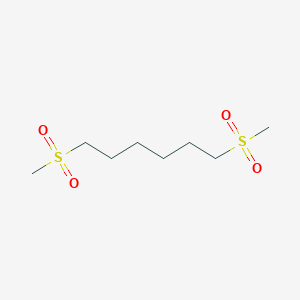
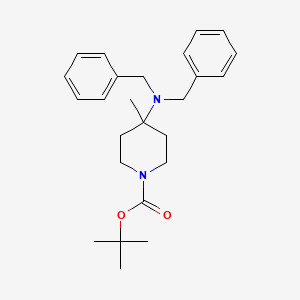
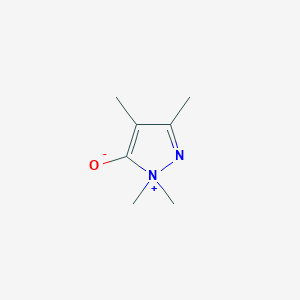
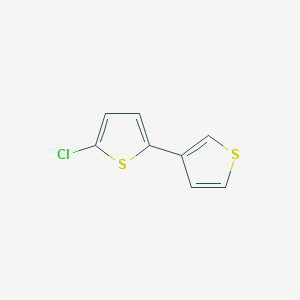
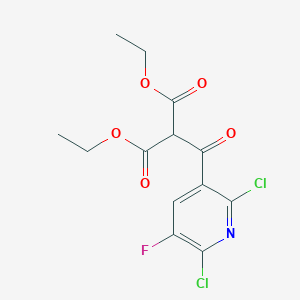

![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
